molecular formula C12H16O3 B3347169 Ethyl 4-methoxy-2,3-dimethylbenzoate CAS No. 128209-84-7

Ethyl 4-methoxy-2,3-dimethylbenzoate

Cat. No.: B3347169
CAS No.: 128209-84-7
M. Wt: 208.25 g/mol
InChI Key: IZTQDIXDDBLLIC-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, characterized by the presence of ethyl, methoxy, and dimethyl groups attached to the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxy-2,3-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-2,3-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl 4-methoxy-2,3-dimethylbenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a starting material for the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism by which ethyl 4-methoxy-2,3-dimethylbenzoate exerts its effects involves interactions with specific molecular targets. The methoxy and ethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired chemical transformations or biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-methoxy-2,3-dimethylbenzoate is unique due to the presence of both methoxy and ethyl groups, which confer specific reactivity patterns and make it suitable for specialized applications in chemical synthesis and research.

Properties

IUPAC Name

ethyl 4-methoxy-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-7-11(14-4)9(3)8(10)2/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTQDIXDDBLLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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